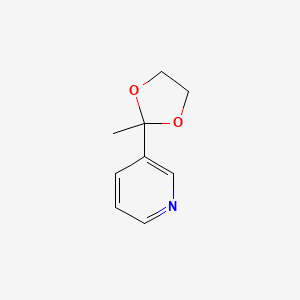

3-(2-Methyl-1,3-dioxolan-2-yl)pyridine

Description

3-(2-Methyl-1,3-dioxolan-2-yl)pyridine is a bicyclic pyridine derivative characterized by a 1,3-dioxolane ring fused to the pyridine core at the 2-methyl position. This compound is widely employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of αvβ3 integrin antagonists for osteoporosis treatment . Its 1,3-dioxolane moiety serves as a protective group for ketones or aldehydes during multi-step syntheses, enabling selective reactivity in subsequent transformations. The compound’s molecular formula is C₉H₁₁NO₂ (average molecular weight: 165.19 g/mol), with a monoisotopic mass of 165.0790 g/mol.

Properties

CAS No. |

55676-25-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)pyridine |

InChI |

InChI=1S/C9H11NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |

InChI Key |

XJECXYQSNJXBEA-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)C2=CN=CC=C2 |

Canonical SMILES |

CC1(OCCO1)C2=CN=CC=C2 |

Other CAS No. |

55676-25-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyridine Derivatives

Key Structural Insights :

- Brominated Derivatives : Bromine substitution enhances electrophilic reactivity, enabling Suzuki or Ullmann couplings for aryl-aryl bond formation .

- Methoxy Derivatives : Methoxy groups improve aqueous solubility and influence electronic distribution, altering binding affinity in receptor-targeted molecules .

Comparative Analysis :

- The parent compound’s synthesis emphasizes protective group strategies, while brominated derivatives leverage halogen-directed coupling reactions.

- Ketalization (e.g., with ethylene glycol) is a common method to introduce the 1,3-dioxolane group, as seen in complex heterocycles .

Pharmacological and Industrial Relevance

- This compound : Critical for synthesizing αvβ3 antagonists (e.g., compound JH-5-4), which inhibit bone resorption .

- 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine : Global production capacity reached 12.3 metric tons in 2024, driven by demand for agrochemical intermediates .

Physicochemical Properties

- Hydrophobicity: The 1,3-dioxolane ring increases logP values compared to non-cyclic ethers (e.g., 3-methoxy derivatives), enhancing membrane permeability.

- Stability : Dioxolane-protected derivatives exhibit improved stability under acidic conditions compared to aldehyde precursors, enabling robust synthetic workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective routes such as aldol condensation followed by protection of the ketone group using ethylene glycol and a catalyst like hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation: Oxidation can be achieved using agents like potassium permanganate or osmium tetroxide.

- Reduction: Reduction reactions can be performed using reagents such as lithium aluminium hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

- Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.

- Reduction: Lithium aluminium hydride in ether or sodium borohydride in methanol.

- Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives.

Scientific Research Applications

This compound has applications in several scientific research areas:

- Chemistry: It is used as a building block in organic synthesis for preparing more complex molecules.

- Biology: It is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

- Medicine: It is explored for its pharmacological properties and potential therapeutic applications.

- Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its pyridine ring and dioxolane moiety. These interactions can modulate biological pathways and result in various pharmacological effects.

Biological Activity

Antidiabetic Activity

Research indicates that this compound plays a significant role in synthesizing metabolites that exhibit antidiabetic properties. Pioglitazone, a thiazolidinedione class drug, is known for its insulin-sensitizing effects. The metabolites formed from this compound are believed to contribute to these effects by enhancing glucose uptake and improving insulin sensitivity. While specific mechanisms for this compound are still under investigation, it is hypothesized that the dioxolane structure may enhance binding affinity to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. This mechanism aligns with findings from studies on similar compounds that demonstrate improved biological activity through structural modifications.

Data Table: Properties

| IUPAC Name | 2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |

|---|---|

| InChI | InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3 |

| InChI Key | ILYJYEOMKPXGLD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C=C1)C2(OCCO2)C |

| Molecular Formula | C10H13NO2 |

| DSSTOX Substance ID | DTXSID70400694 |

| Molecular Weight | 179.22 g/mol |

| CAS No. | 184766-45-8 |

| Source | PubChem |

| URL | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE |

| Source | EPA DSSTox |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. |

Retrosynthesis Analysis

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine and its derivatives?

- Methodological Answer : The compound is synthesized via multi-step routes involving:

- Stille cross-coupling : Reacting 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with aryl halides, followed by deprotection and condensation steps .

- Protection/deprotection strategies : Using intermediates like 6-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine, prepared via literature procedures involving dioxolane-protected ketones .

- Palladium-catalyzed coupling : For functionalization at the pyridine ring, e.g., in the synthesis of organometallic complexes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For confirming the dioxolane ring (δ ~4.0–5.0 ppm for methylene protons) and pyridine substituents .

- Mass Spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns, e.g., m/z 192 (base peak) observed in related dioxolane derivatives .

- X-ray Crystallography : For resolving ambiguities in regiochemistry or stereochemistry, particularly in coordination complexes .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for dioxolane-containing pyridine analogs?

- Methodological Answer : Discrepancies in activity (e.g., mGluR5 antagonism vs. NMDA effects) can arise from structural variations. Strategies include:

- Comparative SAR studies : Testing analogs like MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) to isolate the role of the dioxolane group .

- Computational docking : Modeling interactions with target receptors (e.g., mGluR5) to identify steric/electronic contributions .

- In vitro assays : Using calcium flux or radioligand binding to validate selectivity .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound derivatives?

- Methodological Answer : Key factors:

- Protecting group stability : The dioxolane group may hydrolyze under acidic conditions; monitor via TLC or in situ FT-IR .

- Catalyst selection : Palladium(II) acetate vs. copper(I) iodide for cross-coupling efficiency .

- Solvent effects : Use anhydrous DMF or THF to prevent side reactions during Stille couplings .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination) by analyzing frontier molecular orbitals .

- Molecular dynamics simulations : Study conformational flexibility of the dioxolane ring in solution .

- Crystal structure prediction : Compare computed vs. experimental XRD data to validate packing interactions .

Q. What mechanistic insights explain the role of the dioxolane group in directing pyridine functionalization?

- Methodological Answer : The dioxolane moiety:

- Acts as an electron-donating group : Stabilizes transition states in electrophilic aromatic substitution, favoring para/ortho positions .

- Serves as a protecting group : Shields ketones during multi-step syntheses, later removed via acid hydrolysis .

- Influences steric hindrance : Affects catalyst accessibility in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.